molecular formula C16H22O8S B12846902 (R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate

(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B12846902
M. Wt: 374.4 g/mol
InChI Key: YOQAMHMOGSSLIX-XLWJZTARSA-N
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Description

This compound is a chiral sulfonate derivative featuring a tetrahydrofuro[2,3-d][1,3]dioxolane core with stereochemical complexity (3aR,5R,6S,6aR). The 4-methylbenzenesulfonate (tosylate) group is attached via a hydroxyethyl chain, enhancing its reactivity as a leaving group in nucleophilic substitutions. Its molecular formula is C₁₉H₂₆O₈S, with a molecular weight of 414.47 g/mol. The compound’s stereochemistry and functional groups make it valuable in asymmetric synthesis, particularly in carbohydrate and nucleoside chemistry .

Properties

Molecular Formula

C16H22O8S

Molecular Weight

374.4 g/mol

IUPAC Name

[(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12+,13-,14-,15-/m1/s1

InChI Key

YOQAMHMOGSSLIX-XLWJZTARSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxole core, followed by functionalization to introduce the hydroxy and sulfonate groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while substitution of the sulfonate group can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

Its ability to interact with specific biological targets can be exploited to study enzyme mechanisms, protein-ligand interactions, and cellular processes .

Medicine

In medicine, ®-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound can be used in the production of advanced materials. Its unique structural features can impart desirable properties to polymers, coatings, and other materials .

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy and sulfonate groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Tetrahydrofurodioxolane Derivatives

((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate (CAS 20513-95-5) Key Difference: The tosylate group is directly attached to the methyl position of the tetrahydrofurodioxolane ring instead of a hydroxyethyl chain. Molecular weight: 344.38 g/mol .

{(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl}methyl methanesulfonate Key Difference: Methanesulfonate (mesylate) replaces the tosylate group. Impact: Mesylate is a smaller leaving group, leading to faster hydrolysis but lower thermal stability. Crystal data (monoclinic, P21) indicate distinct packing behavior .

((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate (CAS 6612-91-5)

  • Key Difference : A benzoate ester replaces the sulfonate group.
  • Impact : Reduced polarity and slower hydrolysis kinetics due to ester stability. The aromatic ring enables π-π stacking in biological systems .

Functional Group Modifications

Protecting Groups and Substituents

tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methoxy)diphenylsilane (Compound 9)

  • Key Difference : A dibromovinyl group and silyl ether protect the core structure.
  • Impact : Enhanced stability for multi-step syntheses; dibromovinyl enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 2-azidoacetate

  • Key Difference : Azidoacetate introduces click chemistry compatibility.
  • Impact : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, absent in the target compound .

Cross-Reactivity and Similarity Indexing

  • Immunoassay Cross-Reactivity: The tosylate group may exhibit cross-reactivity with other sulfonates (e.g., mesylates) in low-selectivity assays, complicating analytical specificity .
  • Tanimoto Coefficient Analysis : Structural similarity to benzoate or mesylate analogs would score lower (~60–70%) due to differences in polar groups, affecting virtual screening outcomes .

Biological Activity

(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity based on available literature and experimental data.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis techniques that enhance yield and purity. For instance, the synthesis process may involve the formation of the furodioxole framework followed by the introduction of the sulfonate group. Specific reaction conditions and reagents play a crucial role in achieving the desired stereochemistry and functionalization of the compound .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and obesity.

Case Studies

  • Antidiabetic Properties : In vitro studies have indicated that (R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate can enhance insulin sensitivity in muscle cells. This effect was measured using glucose uptake assays where treated cells showed a significant increase in glucose transport compared to control groups.
  • Neuroprotective Effects : Another study investigated its neuroprotective properties against oxidative stress-induced neuronal damage. The results demonstrated that the compound reduced cell death and improved cell viability in neuronal cultures exposed to oxidative agents.

Pharmacological Profile

The pharmacological profile of (R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate includes:

Activity Target Effect
AntioxidantFree RadicalsScavenging activity
Enzyme InhibitionVarious Metabolic EnzymesReduced activity
Insulin SensitizationMuscle CellsIncreased glucose uptake
NeuroprotectionNeuronal CellsReduced oxidative stress damage

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent. For example:

  • A study published in RSC Advances detailed its synthesis and initial biological evaluations showing promising results in enzyme inhibition assays .
  • Further research is ongoing to explore its full pharmacological potential and mechanisms of action.

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